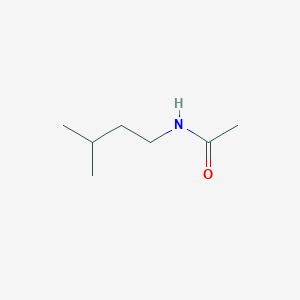

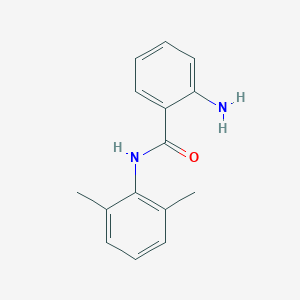

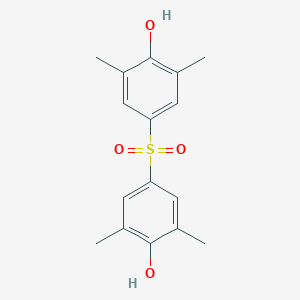

2-amino-N-(2,6-dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,6-dimethylphenyl)benzamide, also known as 2-APB, is a small molecule that acts as a non-specific agonist of the IP3 receptor. It is a member of a group of compounds known as benzamides, which are derived from benzamide and are typically used as pharmaceutical agents. 2-APB has been used in a variety of scientific research applications, including in vitro and in vivo studies. Its mechanism of action and biochemical and physiological effects are of particular interest to researchers. In

Scientific Research Applications

Antituberculosis Activity

One notable application of 2-amino-N-(2,6-dimethylphenyl)benzamide derivatives is their use in the development of organotin(IV) complexes with antituberculosis activity. Research has scrutinized these complexes, which exhibit significant antituberculosis potential, especially triorganotin(IV) complexes showing superior activity compared to diorganotin(IV) complexes. The structural diversity of the organotin moiety in these complexes and their biological activity underscore the compound's relevance in tuberculosis treatment research. The antituberculosis activity is influenced by the ligand environment, organic groups attached to tin, and compound structure, highlighting the importance of structural configuration for biological efficacy (Iqbal, Ali, & Shahzadi, 2015).

Pharmacological Properties and Clinical Use

The pharmacological properties and clinical applications of compounds structurally related to this compound have been extensively studied. For instance, metoclopramide, a compound with similarities in its chemical structure, is used in treating gastrointestinal disorders. This reflects on the broader pharmacological potential of compounds within this chemical family, suggesting that derivatives of this compound could be explored for similar gastrointestinal therapeutic applications. Such research emphasizes the importance of structural analogs in developing new therapeutic agents (Pinder et al., 2012).

Exploration of Novel Synthetic Opioids

The structural framework of this compound provides a basis for exploring the synthesis and characterization of novel synthetic opioids. Research into non-fentanil novel synthetic opioid receptor agonists has highlighted the significance of N-substituted benzamides and acetamides, showcasing the chemical versatility and potential of derivatives for developing new pharmacological agents. This research avenue demonstrates the compound's relevance in addressing challenges in opioid pharmacology and illicit drug markets, offering insights into the chemistry and pharmacology of potentially less harmful substitutes (Sharma et al., 2018).

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNCJZHSKGUZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357223 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13922-38-8 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

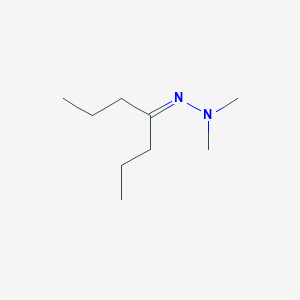

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

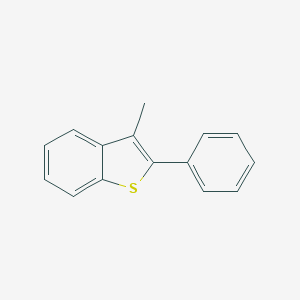

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)

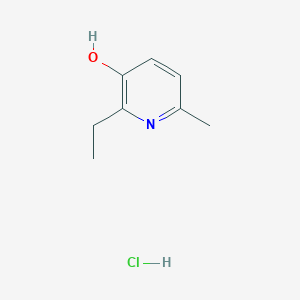

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)